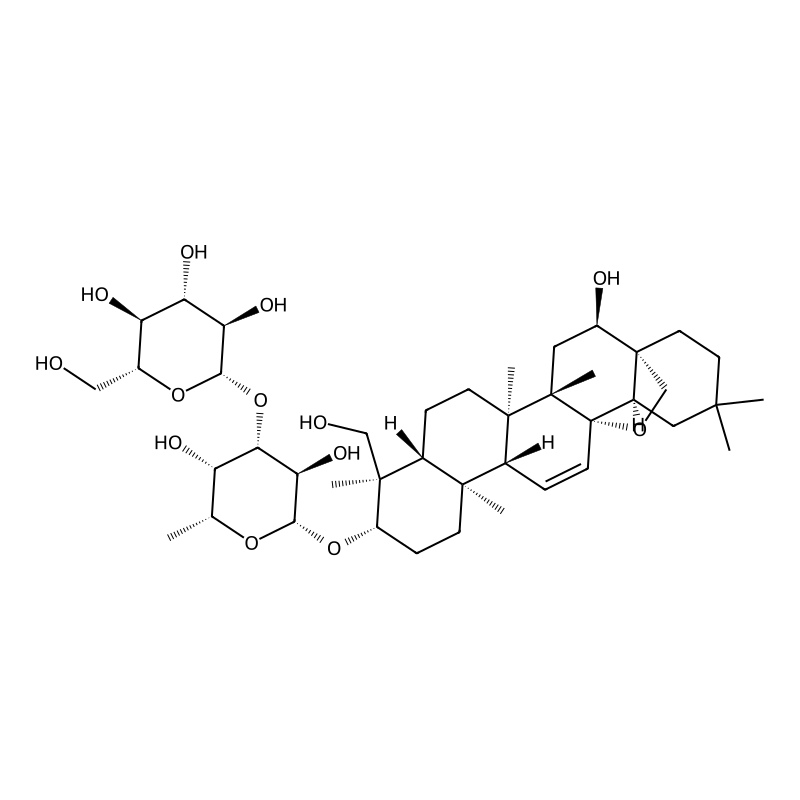

Saikosaponin D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Saikosaponin D (CAS: 20874-52-6) is a highly active triterpenoid saponin isolated from Bupleurum species. Recognized as the most pharmacologically potent among the saikosaponin class, SSD is extensively utilized in preclinical research for its robust anti-fibrotic, anti-inflammatory, and antineoplastic properties [1]. From a procurement standpoint, SSD serves as a critical high-purity reference standard and bioactive precursor, particularly valued for its targeted inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and its ability to modulate multidrug resistance transporters [2]. Its distinct stereochemistry confers superior binding affinity and biological activity in cellular assays compared to its isomers, making it the preferred choice for rigorous mechanistic studies and advanced drug delivery formulations.

Research Fit

Substituting Saikosaponin D with crude Bupleurum extracts, mixed saikosaponins, or its close isomer Saikosaponin A (SSA) compromises assay reproducibility and quantitative potency. While crude extracts are cost-effective, they introduce undefined matrices of triterpenes and flavonoids that confound specific target engagement, particularly in sensitive SERCA inhibition or hepatic stellate cell (HSC) assays [1]. Furthermore, SSA, despite being structurally similar, exhibits significantly lower potency in inducing apoptosis and fails to reliably downregulate key multidrug resistance proteins like MRP1 [2]. For procurement, selecting >98% pure SSD is essential to avoid batch-to-batch variability, ensure predictable pharmacokinetic profiles in liposomal formulations, and guarantee precise stoichiometric dosing in in vitro models.

Substitution Risk

HSC Anti-Fibrotic Activity

In comparative in vitro models of liver fibrosis, Saikosaponin D demonstrates profound anti-proliferative effects on hepatic stellate cells (HSC-T6). Quantitative assays reveal that SSD achieves a half-maximal inhibitory concentration (IC50) of approximately 2.9 µM in HSCs, significantly outperforming crude Bupleurum extracts and its isomer Saikosaponin A (SSA), which typically requires higher concentrations to achieve equivalent apoptotic induction[1]. Furthermore, SSD uniquely triggers autophagosome formation and modulates the caspase-3/Bax pathway to halt HSC proliferation [2].

| Evidence Dimension | Inhibition of Hepatic Stellate Cell (HSC) Viability |

| Target Compound Data | IC50 ≈ 2.9 µM (Saikosaponin D) |

| Comparator Or Baseline | Saikosaponin A and crude extracts (lower potency / higher IC50 required) |

| Quantified Difference | SSD is established as the most active saikosaponin, driving >80% viability reduction at 4 µM. |

| Conditions | HSC-T6 cell line, 24-48 hour exposure |

Procuring pure SSD ensures maximum anti-fibrotic potency for liver disease modeling, avoiding the weak target engagement of SSA or crude extracts.

Multidrug Resistance Transporter Suppression

Saikosaponin D acts as a potent chemosensitizer by modulating efflux transporters, a critical feature for formulation scientists developing combination therapies. In HEK293 cells expressing MRP1, SSD decreased MRP1 protein expression by 77.3% and mRNA levels by 49.8%, leading to a 40.5% increase in the intracellular accumulation of the chemotherapeutic substrate colchicine [1]. In direct contrast, Saikosaponin A exhibited inconsistent effects on MRP1 expression, and Saikosaponin C was less effective at altering mRNA levels [1]. SSD also significantly suppressed P-glycoprotein (Pgp) expression by 58.7% [1].

| Evidence Dimension | Reduction of MRP1 Protein Expression |

| Target Compound Data | 77.3% reduction (Saikosaponin D) |

| Comparator Or Baseline | Saikosaponin A (inconsistent/puzzling effects on MRP1) |

| Quantified Difference | SSD provides robust, predictable downregulation of MRP1 and Pgp, whereas SSA fails to reliably suppress these transporters. |

| Conditions | GSH-stimulated HEK293 cells, 24-hour pre-treatment |

For researchers developing MDR-reversal formulations, SSD is the strictly preferred saikosaponin analog due to its reliable, quantitative suppression of efflux pumps.

Liposomal Formulation Compatibility

A major procurement consideration for Saikosaponin D is its inherent hemolytic activity and poor aqueous solubility, which complicate direct in vivo administration. However, SSD demonstrates excellent compatibility with liposomal encapsulation (Lipo-SSd). Using a thin-film hydration method, SSD can be loaded into ~31.7 nm liposomes with a high entrapment efficiency of 94.1% [1]. Crucially, while pure free SSD causes severe cytotoxicity in HSCs at 4 µM (reducing viability to ~20%), Lipo-SSd maintains >80% cell viability at the same concentration while preserving its therapeutic anti-fibrotic effects and extending in vivo circulation [1].

| Evidence Dimension | Cell Viability at 4 µM Concentration |

| Target Compound Data | >80% viability (Liposomal Saikosaponin D) |

| Comparator Or Baseline | ~20% viability (Free/Pure Saikosaponin D) |

| Quantified Difference | Liposomal formulation increases cellular tolerance by 4-fold while enabling sustained release (56% over 10 days). |

| Conditions | HSC viability assay, 24-hour exposure, Lipo-SSd vs. free SSd at 4 µM |

Buyers must procure high-purity SSD specifically to leverage advanced nanocarrier formulations, which are mandatory to bypass the compound's native solubility and hemolytic limitations.

SERCA Inhibition in Calcium Assays

Saikosaponin D is a recognized, potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. By directly binding and inhibiting SERCA, SSD disrupts intracellular calcium homeostasis, triggering endoplasmic reticulum (ER) stress and subsequent autophagic cell death in apoptosis-defective cells [1]. Unlike the standard SERCA inhibitor thapsigargin, which is highly toxic and derived from Thapsia garganica, SSD provides a structurally distinct, triterpenoid-based mechanism for calcium mobilization [1]. This makes SSD an invaluable pharmacological tool for mapping CaMKKβ-AMPK-mTOR signaling cascades without the specific off-target profile of thapsigargin[2].

| Evidence Dimension | Mechanism of Calcium Mobilization |

| Target Compound Data | Direct SERCA inhibition leading to ER stress and autophagy (Saikosaponin D) |

| Comparator Or Baseline | Thapsigargin (Standard SERCA inhibitor) |

| Quantified Difference | SSD offers a structurally independent triterpenoid scaffold for SERCA inhibition, expanding the toolkit for apoptosis-resistant cell line research. |

| Conditions | In vitro calcium signaling and autophagy assays |

Procuring SSD provides assay developers with a novel, plant-derived SERCA inhibitor to validate calcium-dependent pathways when standard inhibitors are unsuitable.

Hepatic Fibrosis Modeling

Utilizing SSD as the primary positive control or active pharmaceutical ingredient in HSC-T6 cell assays, leveraging its superior 2.9 µM IC50 over Saikosaponin A [1].

MDR-Reversal Formulations

Incorporating SSD into co-delivery systems (e.g., with colchicine or cisplatin) to actively suppress MRP1 and Pgp efflux pumps in chemoresistant cell lines [2].

Nanoparticle & Liposomal Delivery

Using high-purity SSD as a core payload for thin-film hydration liposomes to study toxicity mitigation, sustained release, and hemolytic reduction in preclinical pharmacokinetics [1].

Calcium Signaling & ER Stress

Deploying SSD as a structurally distinct SERCA inhibitor to induce autophagic cell death in apoptosis-defective cancer models, serving as an alternative to thapsigargin [3].

Application Fit Matrix

References

- [1] Bioscience Reports, 2020. 'Reparative and toxicity-reducing effects of liposome-encapsulated saikosaponin in mice with liver fibrosis.'

- [2] Oncotarget, 2017. 'Saikosaponins A, C, and D enhance liver-targeting effects of anticancer drugs by modulating drug transporters.'

- [3] Cell Death & Disease, 2013. 'Saikosaponin-D, a novel SERCA inhibitor, induces autophagic cell death in apoptosis-defective cells.'

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Wikipedia

Hsu YL, et.al.,, Life Sci., 2004, 75, p1231

Dobashi I, et.al.,, Neurosci. Lett., 1995, 197, p235

Explore Compound Types